Quinoline, 1,2-dihydro-1-(p-tolylsulfonyl)-
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Overview
Description
Quinoline, 1,2-dihydro-1-(p-tolylsulfonyl)- is a chemical compound that belongs to the class of quinolines. It is widely used in scientific research applications due to its unique properties and mechanism of action.
Mechanism Of Action
The mechanism of action of quinoline, 1,2-dihydro-1-(p-tolylsulfonyl)- is not well understood. However, it is believed to act as a chelating agent and form stable complexes with metal ions. These metal complexes are then used as catalysts in various chemical reactions.
Biochemical And Physiological Effects
Quinoline, 1,2-dihydro-1-(p-tolylsulfonyl)- has no known biochemical or physiological effects. It is not used as a drug and is only used in scientific research applications.
Advantages And Limitations For Lab Experiments
Quinoline, 1,2-dihydro-1-(p-tolylsulfonyl)- has several advantages for lab experiments. It is easy to synthesize and has a high yield. It is also stable and can be stored for long periods of time. However, it has some limitations. It is not very soluble in water and requires the use of organic solvents for its use in lab experiments.
Future Directions
There are several future directions for the use of quinoline, 1,2-dihydro-1-(p-tolylsulfonyl)- in scientific research. It can be used in the synthesis of new metal complexes for catalysis and in the synthesis of new biologically active compounds. It can also be used in the development of new materials for various applications. Further research is needed to fully understand the mechanism of action of quinoline, 1,2-dihydro-1-(p-tolylsulfonyl)- and its potential applications in scientific research.
Synthesis Methods
Quinoline, 1,2-dihydro-1-(p-tolylsulfonyl)- can be synthesized by the reaction of p-toluenesulfonyl chloride with 2-methyl-4-quinolone in the presence of a base. The reaction yields quinoline, 1,2-dihydro-1-(p-tolylsulfonyl)- as a white crystalline solid.
Scientific Research Applications
Quinoline, 1,2-dihydro-1-(p-tolylsulfonyl)- is widely used in scientific research applications due to its unique properties. It is used as a ligand in the synthesis of metal complexes for catalysis and as a precursor for the synthesis of other quinoline derivatives. It is also used in the synthesis of various biologically active compounds such as antitumor agents, antimalarial agents, and antiviral agents.
properties
CAS RN |
13268-54-7 |
---|---|
Product Name |
Quinoline, 1,2-dihydro-1-(p-tolylsulfonyl)- |
Molecular Formula |
C16H15NO2S |
Molecular Weight |
285.4 g/mol |
IUPAC Name |
1-(4-methylphenyl)sulfonyl-2H-quinoline |
InChI |
InChI=1S/C16H15NO2S/c1-13-8-10-15(11-9-13)20(18,19)17-12-4-6-14-5-2-3-7-16(14)17/h2-11H,12H2,1H3 |
InChI Key |
NVYNAVAAFURMOU-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC=CC3=CC=CC=C32 |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC=CC3=CC=CC=C32 |
Other CAS RN |
13268-54-7 |
Origin of Product |
United States |
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